Sulfamerazine

Beschreibung

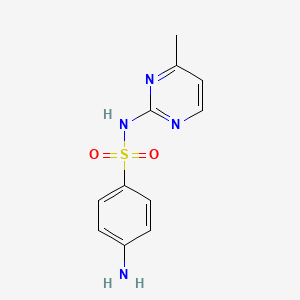

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPBRPIAZZHUNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023612 | |

| Record name | Sulfamerazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfamerazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.04e-01 g/L | |

| Record name | Sulfamerazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfamerazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

127-79-7 | |

| Record name | Sulfamerazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamerazine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamerazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfamerazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfamerazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-(4-methyl-2-pyrimidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamerazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfamerazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR1SAB295F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfamerazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

236 °C | |

| Record name | Sulfamerazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfamerazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Derivatization Strategies for Sulfamerazine

Chemical Synthesis Pathways of Sulfamerazine

The synthesis of this compound typically involves a series of reactions, with condensation steps being central to forming the sulfonamide linkage and incorporating the pyrimidine (B1678525) moiety.

Condensation Reactions in this compound Synthesis

The primary condensation reaction in this compound synthesis involves the reaction between an activated sulfonyl derivative and an aminopyrimidine compound. A common pathway utilizes N4-acetylsulfanilyl chloride (also known as 4-acetamidobenzenesulfonyl chloride) and 2-amino-4-methylpyrimidine (B85506) nih.govfishersci.canih.govfishersci.atuni.luuni.lunih.govscitoys.comfishersci.comfishersci.co.uksigmaaldrich.comsigmaaldrich.comtcichemicals.com. This reaction typically proceeds with the elimination of hydrogen chloride, forming the sulfonamide bond. Subsequent hydrolysis of the acetyl group yields the free amino group, completing the this compound structure.

Precursors and Intermediate Compounds in this compound Production

The key precursors for this compound synthesis are:

N4-acetylsulfanilyl chloride : This compound provides the sulfonamide group and the protected amino group on the benzene (B151609) ring nih.govfishersci.atuni.lunih.govscitoys.comfishersci.comfishersci.co.uksigmaaldrich.comsigmaaldrich.comtcichemicals.com. It is often synthesized from aniline (B41778) via chlorosulfonation and subsequent acetylation nih.govuni.luchemspider.com.

2-amino-4-methylpyrimidine : This pyrimidine derivative provides the heterocyclic ring system essential to this compound's structure fishersci.canih.govuni.lu.

The general synthetic route can be summarized as follows:

Preparation of N4-acetylsulfanilyl chloride : This involves the chlorosulfonation of acetanilide (B955) (acetylated aniline) to form 4-acetamidobenzenesulfonyl chloride.

Condensation : N4-acetylsulfanilyl chloride reacts with 2-amino-4-methylpyrimidine. This condensation forms the sulfonamide bond.

Hydrolysis : The acetyl protecting group on the nitrogen of the benzene ring is removed via hydrolysis, typically under acidic or basic conditions, to yield the free primary amine, resulting in this compound nih.govuni.lunih.govwikipedia.orgiiab.me.

Design and Synthesis of Novel this compound Derivatives

The design and synthesis of novel this compound derivatives aim to explore new compounds with potentially enhanced or altered biological activities nih.govtandfonline.comresearchgate.netnih.govresearchgate.net. This often involves modifying the existing this compound structure, for instance, by introducing new functional groups or forming new chemical linkages.

Schiff Base Derivatives of this compound

Schiff bases are a significant class of organic compounds characterized by an azomethine (–HC=N–) functional group researchgate.net. They are typically formed by the condensation of a primary amine with an active carbonyl compound (e.g., an aldehyde or ketone) researchgate.net. This compound, possessing a primary amino group, can serve as a reactant for the synthesis of Schiff base derivatives.

Synthesis Methodologies for Schiff Bases

The synthesis of Schiff bases derived from this compound commonly involves the condensation reaction between this compound and various aldehydes or ketones. This reaction is typically carried out in a suitable solvent, such as ethanol (B145695), often under reflux conditions researchgate.netijpcbs.comresearchgate.net. The general reaction involves the nucleophilic attack of the amino group of this compound on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the imine (Schiff base) linkage researchgate.net.

For example, a Schiff base derived from this compound and 5-bromo-2-hydroxy benzaldehyde (B42025) was synthesized by refluxing equimolar amounts of the two reactants in ethanol, yielding the product in good yield (80%) ijpcbs.com. Another study reported the synthesis of a Schiff base derived from this compound by condensation with an aldehyde, producing the compound in 83% yield researchgate.net.

Structural Characterization of Schiff Bases (e.g., Spectroscopic Analysis: IR, NMR)

The structural characterization of this compound Schiff base derivatives is crucial to confirm their formation and elucidate their molecular structures. Spectroscopic techniques such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Carbon Nuclear Magnetic Resonance (¹³C NMR) spectroscopy are commonly employed ijpcbs.comresearchgate.nettandfonline.coma2zjournals.com.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify characteristic functional groups. For Schiff bases, the disappearance of the primary amine N-H stretching bands (typically around 3300-3500 cm⁻¹) of this compound and the appearance of a new strong absorption band in the 1600-1630 cm⁻¹ region, corresponding to the azomethine (C=N) stretching vibration, confirms the formation of the Schiff base ijpcbs.comresearchgate.nettandfonline.com. Other relevant bands include those for sulfonyl (SO₂) asymmetric and symmetric stretching (e.g., 1345 cm⁻¹ and 1110 cm⁻¹) tandfonline.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed information about the proton and carbon environments within the molecule.

¹H NMR Spectroscopy : The presence of a singlet signal in the range of 8.0-8.5 ppm is characteristic of the azomethine proton (–CH=N–), indicating Schiff base formation researchgate.net. The disappearance of signals corresponding to the primary amino protons of this compound (typically around 5.0-6.0 ppm) further supports the condensation researchgate.net. Signals for aromatic protons, methyl protons (from the pyrimidine ring), and any other aliphatic or hydroxyl protons are observed in their expected regions researchgate.net. For example, one study reported a singlet at 8.31 ppm for the azomethine proton and a singlet at 11.13 ppm for the NH proton in a this compound Schiff base, alongside aromatic and methyl signals researchgate.net.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum confirms the carbon skeleton. A characteristic signal for the azomethine carbon (–CH=N–) typically appears in the range of 150-170 ppm researchgate.nettandfonline.com. Shifts in the carbon signals of the pyrimidine and benzene rings, as well as the methyl group, are observed compared to the starting materials, consistent with the new chemical environment researchgate.net. For instance, a ¹³C NMR spectrum of a this compound Schiff base showed a signal at 158.1 ppm for the C=N carbon and 23.8 ppm for the CH₃ carbon researchgate.net.

These spectroscopic analyses, combined with elemental analysis, provide comprehensive evidence for the successful synthesis and structural elucidation of novel this compound Schiff base derivatives ijpcbs.coma2zjournals.com.

Table 1: Key Spectroscopic Data for this compound Schiff Base Derivatives

| Spectroscopic Technique | Characteristic Observation (Schiff Base) | Typical Chemical Shift/Wavenumber | Reference |

| FT-IR | Azomethine (C=N) stretching | 1600-1630 cm⁻¹ | ijpcbs.comresearchgate.nettandfonline.com |

| Disappearance of primary amine N-H | 3300-3500 cm⁻¹ (from this compound) | ijpcbs.comresearchgate.nettandfonline.com | |

| Sulfonyl (SO₂) asymmetric stretching | ~1345 cm⁻¹ | tandfonline.com | |

| Sulfonyl (SO₂) symmetric stretching | ~1110 cm⁻¹ | tandfonline.com | |

| ¹H NMR | Azomethine (–CH=N–) proton | 8.0-8.5 ppm (singlet) | researchgate.net |

| NH proton | ~11.13 ppm (singlet) | researchgate.net | |

| Methyl (CH₃) proton | ~2.31 ppm (singlet) | researchgate.net | |

| ¹³C NMR | Azomethine (–CH=N–) carbon | 150-170 ppm | researchgate.nettandfonline.com |

| Methyl (CH₃) carbon | ~23.8 ppm | researchgate.net |

Triazene-Substituted this compound Analogs

The synthesis of novel series of triazene-substituted this compound derivatives has been reported, typically involving a diazo reaction between this compound and various substituted aromatic amines. suprabank.org These modifications aim to explore new chemical entities with potentially altered biological or physicochemical characteristics.

Diazonium Reaction Mechanisms in Triazene (B1217601) Synthesis

Triazenes are generally synthesized via an N-coupling reaction between diazonium salts and primary or secondary amines. fishersci.ca The process begins with the diazotization of an amine, such as the primary amino group present in this compound. This reaction commonly involves the use of nitrous acid, often generated in situ from sodium nitrite (B80452) and an acid, to convert the aromatic amine into an arenediazonium salt (R−N+=N−X−). fishersci.canih.govwikipedia.org

Once the diazonium salt of this compound is formed, it undergoes a coupling reaction with a primary or secondary amine (in the case of this compound analogs, substituted aromatic amines are used) to yield the triazene linkage (R−N=N−NR'R''). suprabank.orgfishersci.caregulations.gov These coupling reactions are typically carried out under mild conditions, often in the presence of a base like sodium acetate, sodium carbonate, or sodium bicarbonate. fishersci.ca Research indicates that diazonium ions, which can be generated from the coordination of BF3•OEt2 to 1-aryltriazenes, serve as key intermediates in these synthetic pathways. wikipedia.org

Spectroscopic Characterization of Triazene Derivatives (e.g., ¹H NMR, ¹³C NMR, HRMS)

The chemical structures of newly synthesized triazene-substituted this compound derivatives are rigorously characterized using a combination of advanced spectroscopic techniques. suprabank.orgwikipedia.org

¹H Nuclear Magnetic Resonance (NMR) and ¹³C NMR: These techniques are indispensable for elucidating the molecular structure by providing detailed information on the chemical environment of hydrogen and carbon atoms within the compound. dovepress.comflybase.orghmdb.canih.govfishersci.sewikipedia.org Chemical shifts (δ, in parts per million, ppm) and coupling constants (J, in Hertz, Hz) observed in ¹H NMR spectra help identify different proton environments and their connectivity. Similarly, ¹³C NMR spectra provide insights into the carbon skeleton. The presence and position of specific signals confirm the successful formation of the triazene moiety and the integrity of the this compound backbone. dovepress.comflybase.orghmdb.canih.govfishersci.sewikipedia.org

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the molecular weight and elemental composition of the synthesized triazene derivatives with high precision. wikipedia.orgdovepress.comflybase.orghmdb.cawikipedia.orguni.lunih.gov This technique provides an exact mass measurement, which, when compared to the calculated theoretical mass, verifies the molecular formula of the compound and helps distinguish it from impurities or side products. The mass-to-charge ratio (m/z) obtained from HRMS is a definitive piece of evidence for structural confirmation.

These spectroscopic data, when analyzed comprehensively, provide robust evidence for the successful synthesis and structural identity of triazene-substituted this compound analogs.

Metal Complexes of this compound Derivatives

This compound and its derivatives exhibit a significant capacity to form complexes with various metal ions, a characteristic common among sulfa drugs, which are recognized for their utility as ligands in synthetic and pharmaceutical chemistry.

Synthesis of this compound-Metal Ion Complexes

The synthesis of this compound-metal ion complexes often involves the initial formation of a Schiff base ligand from this compound, which then acts as a chelating agent. For instance, a this compound-salicylaldehyde (SS) ligand can be prepared by mixing this compound and salicylaldehyde (B1680747) in a solvent such as methanol (B129727). This Schiff base ligand is subsequently complexed with various metal ions, including Cobalt(II) (Co(II)) and Copper(II) (Cu(II)). nih.govfishersci.se The complexation reactions are typically carried out in solution, allowing for the coordination of the metal ions to the nitrogen and oxygen atoms within the Schiff base structure derived from this compound.

Characterization of Complex Structures (e.g., Intercalation in Layered Double Hydroxides)

The characterization of this compound-metal complexes employs various analytical and spectroscopic techniques, such as Fourier-transform infrared (FT-IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy, to confirm the formation of the complexes and the coordination modes of the ligand to the metal center. nih.govfishersci.se

A notable area of research involves the intercalation of these this compound-metal complexes into Layered Double Hydroxides (LDHs). LDHs are a class of two-dimensional nanomaterials composed of brucite-like layers with charge-balancing hydrated anions in their interlayer spaces, offering tunable and exchangeable anionic sites capable of accommodating various ionic species. This compound-Schiff base metal complexes, such as Co-SS and Cu-SS, have been successfully intercalated into Mg/Al-layered double hydroxides (e.g., Mg/Al-NO3-LDH). This intercalation is often achieved using methods like the delaminating/restacking technique. X-ray Diffraction (XRD) patterns are commonly utilized to confirm the successful intercalation of the complexes within the LDH interlayers by observing changes in the basal spacing and crystallinity of the host material. This process demonstrates the potential for developing novel hybrid materials with enhanced or modified properties.

Molecular Mechanisms of Action and Pharmacodynamics of Sulfamerazine

Inhibition of Folic Acid Synthesis Pathway in Microbial Systems

Bacteria, unlike humans, must synthesize their own folic acid (also known as vitamin B9), which is crucial for the synthesis of nucleotides, the fundamental building blocks of DNA and RNA patsnap.compatsnap.compatsnap.com. Sulfamerazine disrupts this vital pathway.

Competitive Inhibition of Dihydropteroate (B1496061) Synthetase (DHPS)

The primary mode of action of this compound involves the competitive inhibition of the enzyme dihydropteroate synthetase (DHPS) patsnap.compatsnap.compatsnap.comnih.govpathbank.orgtoku-e.comtoku-e.comantibioticdb.comdrugbank.comcreative-diagnostics.comdrugbank.compatsnap.comnih.govnih.gov. DHPS is an enzyme essential for the synthesis of dihydrofolic acid from para-aminobenzoic acid (PABA) patsnap.compathbank.orgdrugbank.comcreative-diagnostics.comdrugbank.compatsnap.com. By binding to the active site of DHPS, this compound prevents the natural substrate, PABA, from being incorporated into the folic acid synthesis pathway patsnap.comnih.govdrugbank.comcreative-diagnostics.comdrugbank.com. This competitive blockade effectively halts an early and crucial step in bacterial folate production patsnap.compatsnap.compatsnap.compathbank.orgdrugbank.comcreative-diagnostics.comdrugbank.compatsnap.comnih.govnih.gov.

Structural Analogy with Para-Aminobenzoic Acid (PABA)

The ability of this compound to competitively inhibit DHPS is attributed to its structural resemblance to para-aminobenzoic acid (PABA) patsnap.comnih.govantibioticdb.comdrugbank.comdrugbank.comnih.govresearchgate.netresearchgate.net. This compound is a structural analog of PABA, meaning it possesses a similar molecular configuration that allows it to bind to the same active site on the DHPS enzyme as PABA patsnap.comantibioticdb.comdrugbank.comdrugbank.comnih.govresearchgate.netresearchgate.net. This molecular mimicry is central to its inhibitory action, as the enzyme mistakenly incorporates this compound instead of PABA, leading to a non-functional intermediate and disruption of the pathway patsnap.comnih.govresearchgate.net.

Impact on Nucleotide, DNA, and RNA Synthesis in Bacteria

The inhibition of dihydrofolic acid synthesis by this compound has profound downstream effects on bacterial cellular processes. Folic acid and its derivatives, particularly tetrahydrofolate, are essential cofactors for the synthesis of purines, thymidine, and certain amino acids patsnap.compatsnap.compatsnap.com. These compounds are indispensable for the production of nucleotides, which are the fundamental building blocks of DNA and RNA patsnap.compatsnap.compatsnap.compathbank.orgcreative-diagnostics.comnoaa.govsemanticscholar.org. Consequently, by blocking folic acid synthesis, this compound effectively prevents bacterial cells from replicating their DNA and RNA, thereby inhibiting their growth and division patsnap.compatsnap.compatsnap.compathbank.orgdrugbank.comcreative-diagnostics.comdrugbank.compatsnap.comnih.govnoaa.govsemanticscholar.org. This renders this compound a bacteriostatic agent, meaning it does not directly kill bacteria but prevents their proliferation, allowing the host's immune system to clear the infection patsnap.compatsnap.compathbank.orgtoku-e.comdrugbank.comcreative-diagnostics.comdrugbank.comnih.gov.

Antibacterial Spectrum and Efficacy Studies

This compound exhibits a broad spectrum of antibacterial activity, making it effective against a variety of bacterial pathogens.

Activity against Gram-Positive and Gram-Negative Bacteria

This compound is recognized as a broad-spectrum antibiotic, demonstrating activity against a wide range of both Gram-positive and Gram-negative bacteria patsnap.compatsnap.comtoku-e.comtoku-e.comantibioticdb.compatsnap.compatsnap.comresearchgate.net. Efficacy studies have shown its antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus patsnap.comresearchgate.netnih.gov. Research has also indicated its activity against other Gram-positive bacteria like Bacillus cereus and Bacillus subtilis, and Gram-negative bacteria such as Enterobacter aerogenes nih.govresearchgate.net.

Quantitative Assessment of Antimicrobial Activity (e.g., Minimum Inhibitory Concentration - MIC)

The antimicrobial activity of compounds like this compound is quantitatively assessed through methods such as determining the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a specific bacterial strain under controlled in vitro conditions idexx.dkmdpi.com. While specific comprehensive MIC data tables for this compound across numerous bacterial strains were not detailed in the provided information, studies evaluating the antimicrobial activity of sulfonamides, including this compound, against various microorganisms are routinely conducted using methods like the agar (B569324) diffusion method and broth microdilution nih.govresearchgate.netmdpi.comnih.govresearchgate.net. These assessments are critical for understanding the potency of the antibiotic against different bacterial species and strains idexx.dkmdpi.com. For instance, studies have evaluated the MIC of related sulfonamides against E. coli and other enteric Gram-negative bacilli, as well as Gram-positive cocci, demonstrating the quantitative approach to efficacy determination for this class of antibiotics nih.govresearchgate.net.

Emerging Research on Non-Antimicrobial Mechanisms

Beyond its established antimicrobial activity, this compound is being investigated for its interactions with mammalian enzymes and proteins, suggesting potential therapeutic applications in non-infectious diseases.

This compound, as a sulfonamide, belongs to a class of compounds known to inhibit carbonic anhydrases (CAs) nih.govscispace.comtandfonline.comtandfonline.com. Carbonic anhydrases are ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing crucial roles in various physiological and pathological processes, including pH regulation, CO2 homeostasis, and biosynthetic reactions nih.govscispace.comtandfonline.comtandfonline.com. There are 16 known human CA isoforms, with different cellular localizations and enzymatic activities nih.govscispace.comtandfonline.com.

Research has specifically evaluated the carbonic anhydrase inhibition activity of this compound and its derivatives against bovine cytosolic carbonic anhydrase isozyme II (bCA II) nih.govscispace.comnih.govresearchgate.netresearchgate.net. Studies have shown that the parent sulfa drugs, including this compound, exhibit CA inhibition activity nih.govscispace.comnih.govresearchgate.netresearchgate.net. Notably, a significant increase in CA inhibition activity was observed when this compound was substituted with a 2,4-dichloro-1,3,5-triazine (B113473) moiety nih.govscispace.comnih.govresearchgate.netresearchgate.net. This suggests that chemical modifications to the this compound structure can enhance its inhibitory potency against carbonic anhydrase isozymes.

Molecular docking studies have been performed to elucidate the binding site interactions of this compound and its derivatives with carbonic anhydrase isozymes, particularly bCA II nih.govscispace.comnih.govresearchgate.net. These computational analyses aim to highlight how the compounds interact with the enzyme's active site nih.govscispace.comnih.govresearchgate.net. Sulfonamides, in general, are known to bind to the zinc ion in the active site of carbonic anhydrase nih.govscispace.comtandfonline.com. The docking studies provide insights into the specific residues involved in hydrogen bonding and hydrophobic interactions within the binding pocket, contributing to the understanding of the observed inhibitory activity scispace.comresearchgate.net. For instance, interactions of compound derivatives with active site residues have been visualized, showing hydrogen bond interactions with dotted lines and hydrophobic interactions with green lines researchgate.net.

Emerging research indicates this compound's potential as a modulator of protein aggregation, particularly concerning α-synuclein (α-Syn), a protein whose aggregation is a hallmark of Parkinson's disease (PD) and other synucleinopathies acs.orgacs.orgnih.govnih.govresearchgate.netmdpi.comphysio-pedia.com. A screening of 2320 FDA-approved drugs identified this compound as one of three lead molecules that reproducibly inhibited α-Syn fibrillation acs.orgacs.orgnih.gov. Dose-response studies further demonstrated that this compound is potent in inhibiting α-Syn aggregation acs.orgnih.gov.

The mechanism by which this compound inhibits α-Syn aggregation involves its direct binding to α-Syn acs.orgacs.orgnih.gov. Microscale thermophoresis studies confirmed this binding acs.orgacs.orgnih.gov. Nuclear Magnetic Resonance (NMR) studies further corroborated the interaction, revealing that upon binding, α-Syn is sequestered into large soluble dispersed assemblies acs.orgacs.orgnih.gov. This sequestration is similar to observations made using transmission electron microscopy, suggesting that this compound prevents the formation of toxic amyloid aggregates by redirecting the protein into less harmful, soluble forms acs.orgacs.org. While this compound significantly inhibits the formation of toxic α-Syn aggregates and protects cells from an increase in reactive oxygen species (ROS), its effect on PD pathology and α-Syn aggregation does not appear to involve interactions with pre-formed oligomeric species, even at high concentrations acs.org.

The efficacy of this compound in modulating α-Syn aggregation has been validated in various models. In cellular models, this compound significantly reduced the accumulation of α-Syn aggregates in neuronal SH-SY5Y cells acs.orgacs.orgnih.gov. Confocal microscopy and quantification of cells with eGFP-αSyn aggregates showed a lower number of aggregates in the presence of this compound acs.org.

Beyond cellular studies, this compound demonstrated a significant reduction in α-Syn aggregation and associated toxicity in Caenorhabditis elegans (C. elegans) models of Parkinson's disease acs.orgacs.orgnih.gov. This in vivo evidence supports its potential as a therapeutic agent against neurodegenerative conditions characterized by protein aggregation acs.orgacs.orgnih.gov. These models are crucial for studying α-Syn pathology and testing potential therapies targeting aggregation and neurodegeneration innoserlaboratories.comnih.gov.

Pharmacokinetic and Pharmacodynamic Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Investigations into the ADME properties of sulfamerazine reveal its systemic disposition and the pathways governing its elimination. This compound undergoes these processes, and studies indicate its viability for pharmaceutical development based on drug-likeness and ADME characteristics. fishersci.be It exhibits good permeability and absorption, characterized by low topological polar surface area (TPSA) values (e.g., less than 140) and log P values ranging from 1.18 to 2.88, suggesting favorable oral bioavailability. Current time information in West Northamptonshire, GB.

In cattle, this compound is eliminated with a biological half-life of 6.2 hours, primarily through renal excretion of the unchanged compound and metabolism to N4-acetylthis compound. thermofisher.com Following oral administration, it is absorbed with a half-life of 6.7 hours and demonstrates a relative completeness of absorption at 68%. thermofisher.com Tissue distribution studies in cattle show the highest concentrations in the kidney, followed by the liver, heart, skeletal muscle, body fat, and omental fat. thermofisher.com In horses, the plasma concentration-time curves of this compound metabolites parallel those of the parent drug during the elimination phase. wikipedia.org

Metabolic Pathways of this compound (e.g., N4-acetylation, hydroxylation)

This compound undergoes significant metabolism, primarily through N4-acetylation and hydroxylation. N4-acetylation is a major metabolic pathway for sulfonamides, including this compound. wikipedia.orgwikipedia.orgnih.goviiab.me In pigs, acetylation represents the predominant elimination pathway for this compound. nih.gov Humans exhibit a clear acetylator phenotype for this compound, influencing its metabolic rate. wikipedia.org N4-acetylthis compound is a prominent metabolite detected in plasma and urine across various species. thermofisher.comwikipedia.orgwikipedia.orgnih.gov

Hydroxylation is another vital metabolic route. In horses, the primary metabolite of this compound found in plasma and urine is the 5-hydroxypyrimidine (B18772) derivative, which is extensively glucuronidated. wikipedia.org In pigs, hydroxylation gains more importance for this compound, with traces of 6-hydroxymethylthis compound observed in plasma. nih.gov Calves and cows predominantly hydroxylate this compound at the methyl group of its pyrimidine (B1678525) side chain. iiab.me Hydroxylation is considered a secondary metabolic pathway for this compound. wikipedia.org Specific hydroxylated metabolites identified include 6-hydroxymethylthis compound in sheep and 4-hydroxythis compound (B1384136) in dogs. wikipedia.org The existence of an acetylation-deacetylation equilibrium has also been demonstrated in the metabolism of this compound. wikipedia.org

Elimination Half-Life and Renal Clearance Research

The elimination half-life and renal clearance of this compound vary across species and depend on metabolic activity.

Elimination Half-Life Data:

| Species | Route of Administration | Elimination Half-Life (h) | Metabolites | Reference |

| Humans ('fast' acetylators) | Not specified | 12 (parent drug) | N4-acetylthis compound: 5 & 12 (biphasic) | wikipedia.org |

| Humans ('slow' acetylators) | Not specified | 24 (parent drug) | N4-acetylthis compound: 5 & 24 (biphasic) | wikipedia.org |

| Pigs | Intravenous (IV) | 4.3 | Acetylated derivatives, traces of 6-hydroxymethylthis compound | nih.gov |

| Cattle | Not specified | 6.2 | Acetylthis compound | thermofisher.com |

Metabolism generally accelerates drug elimination by producing compounds with higher renal clearance values than the parent drug. wikipedia.orgnih.goviiab.me

Renal Clearance Data:

| Compound | Species | Renal Clearance (ml/min) | Notes | Reference |

| This compound | Humans | 20 | Independent of acetylator type or origin. | wikipedia.org |

| N4-acetylthis compound | Humans | 300-500 | Independent of acetylator type or origin. | wikipedia.org |

| Acetylated/Hydroxylated metabolites | Pigs | Higher than parent drug | Acetylation and hydroxylation speed up elimination. | nih.gov |

| 6-hydroxymethylsulfamethazine (metabolite of related sulfonamide) | Calves/Cows | 2-3 times creatinine (B1669602) clearance | Excreted by glomerular filtration and tubular secretion. | nih.gov |

| N4-acetylsulfamethazine (metabolite of related sulfonamide) | Calves/Cows | Diminished at high doses | Predominantly excreted by tubular secretion. | nih.gov |

Protein Binding and its Implications for Drug Disposition

Protein binding studies of this compound have been conducted in various animal models, including horses and pigs. wikipedia.orgnih.gov In humans, this compound exhibits a protein binding of 86%, while its N4-acetylated metabolite, N4-acetylthis compound, shows 92% protein binding, with these values being independent of the individual's acetylator phenotype or the compound's origin. wikipedia.org

In calves and cows, the plasma protein binding of this compound and its metabolites is influenced by the this compound plasma concentration. nih.gov Notably, hydroxylation of this compound was observed to decrease its protein binding from a range of 75-80% to 50%. nih.gov Drug-plasma protein binding is a critical parameter that, alongside other physicochemical properties like lipophilicity and pKa, significantly impacts drug absorption, distribution, metabolism, and excretion (ADME). massbank.eu The extent of drug association with plasma proteins at a molecular level directly influences its pharmacokinetics (absorption, distribution, metabolism, and elimination) and pharmacodynamics (effect) within the circulatory system, as only a fraction of unbound small molecules can traverse membranes and participate in body metabolism. wikipedia.org

Interactions with Biological Systems at a Molecular Level (e.g., Molecular Docking)

This compound's interactions with biological systems at a molecular level have been explored using advanced computational techniques, including Density Functional Theory (DFT) calculations and molecular docking simulations. fishersci.beprobes-drugs.org These studies aim to elucidate its pharmacological behavior and the nature of its interactions with various biological components. fishersci.be

Molecular docking investigations have targeted several key biological macromolecules:

SARS-CoV-2 Main Protease (3CLpro) and Phospholipase A2 (sPLA2, cPLA2): Derivatives incorporating a this compound moiety have been docked against these enzymes. For instance, a specific quinazoline (B50416) derivative (compound 6) demonstrated favorable binding interactions with critical amino acid residues such as Gly 143, His 47, and Tyr 96, exhibiting binding energies ranging from -11.43 to -23.57 Kcal/mol. Current time information in West Northamptonshire, GB.

LasR of Pseudomonas aeruginosa: In studies focusing on antibiofilm potential, this compound showed a docking score of -9.68 kcal/mol against LasR-LBD, suggesting the formation of a stable complex through favorable interactions with key amino acid residues. Molecular dynamics simulations further supported the stability of these binding interactions. nih.gov

Inhibitor 6qzh: this compound was found to form up to three hydrogen bonds with inhibitor 6qzh, resulting in a binding energy of -8.2 kcal/mol. fishersci.beprobes-drugs.org

Acetylcholinesterase (AChE) and Human Carbonic Anhydrases (hCA) I and II Isoenzymes: Novel this compound derivatives have been synthesized and evaluated for their inhibitory activities against these enzymes. Molecular docking was employed to explain the observed inhibitory profiles by analyzing binding site interactions.

H-ras Oncogenic Protein and Liver Cancer Protein 2: Molecular docking simulations have been utilized to theoretically assess the inhibitory efficacy of this compound-based compounds against these oncogenic proteins.

Alpha-Synuclein (α-Syn) Aggregation: this compound has demonstrated an inhibitory effect on α-Syn aggregation in both cellular and C. elegans models, reducing the accumulation of α-Syn aggregates at specific concentrations.

Beyond protein targets, this compound (as its sodium salt, NaSMR) has also been studied for its interactions with macromolecular cyclodextrins. The presence of β-cyclodextrin influences the diffusion of NaSMR, indicating a solute interaction, although no inclusion within the sterically hindered HP-β-cyclodextrin cavity was observed. These interactions can have implications for the pharmacokinetics and pharmacodynamics of this compound, potentially affecting its solubility and bioavailability.

Antimicrobial Resistance Mechanisms and Mitigation Strategies

Bacterial Resistance Mechanisms to Sulfonamides

Bacterial resistance to sulfonamides primarily arises through several key mechanisms, often involving modifications to the drug's target enzyme or the acquisition of new genetic material rupahealth.comresearchgate.netnih.govbiorxiv.org.

One common mechanism of sulfonamide resistance involves mutations within the chromosomal folP gene, which encodes the dihydropteroate (B1496061) synthase (DHPS) enzyme rupahealth.comresearchgate.netnih.govbiorxiv.org. These mutations lead to amino acid substitutions in the DHPS enzyme, altering its active site rupahealth.com. The modified DHPS enzyme exhibits a reduced affinity for sulfonamides while maintaining its ability to bind to its natural substrate, PABA patsnap.comrupahealth.comresearchgate.netnih.govbiorxiv.orgdergipark.org.trfrontiersin.org. This alteration increases the Michaelis constant (KM) for sulfonamides, thereby conferring resistance rupahealth.combiorxiv.orgbiorxiv.org. Clinical resistant mutants often possess additional compensatory mutations that allow the DHPS enzyme to function normally despite the reduced sulfonamide affinity researchgate.netnih.gov. Studies have shown these mutations frequently occur in residues within loops 1 and 2 that line the PABA/sulfonamide binding site biorxiv.org.

Another significant mechanism of sulfonamide resistance is the acquisition of sul genes (sul1, sul2, sul3, and sul4), which encode for alternative, sulfonamide-insensitive DHPS enzymes rupahealth.comresearchgate.netnih.govbiorxiv.orgcapes.gov.brspringernature.comrcsb.orgfrontiersin.org. These Sul enzymes are structurally divergent from the native DHPS but retain their essential function in folate synthesis rupahealth.combiorxiv.orgcapes.gov.brspringernature.com. They possess structural modifications, particularly in the PABA-interaction region, allowing them to discriminate against sulfonamides while still binding PABA effectively rupahealth.comnih.govbiorxiv.orgcapes.gov.brrcsb.org. A critical Phe-Gly sequence insertion in the active site of Sul enzymes is necessary for broad resistance, enabling them to avoid sulfonamide binding biorxiv.orgcapes.gov.brrcsb.org. The Sul enzymes can require significantly higher concentrations of sulfonamides for inhibition compared to native DHPS biorxiv.org.

Horizontal gene transfer (HGT) plays a crucial role in the widespread dissemination of sulfonamide resistance rupahealth.combiorxiv.orgfrontiersin.orgnih.govmdpi.comasm.org. Sul genes are frequently located on mobile genetic elements (MGEs) such as plasmids, transposons, and integrons rupahealth.combiorxiv.orgfrontiersin.orgmdpi.comasm.org. These MGEs facilitate the transfer of resistance genes between bacteria of the same or different species or genera through processes like conjugation frontiersin.orgmdpi.comasm.org. For instance, sul1 and sul2 genes have been observed to transfer between various Gram-negative bacterial species to Escherichia coli and Pseudomonas putida mdpi.com. The association of sul1 with class 1 integrons further contributes to its dissemination nih.govmdpi.comnih.gov. The persistence of sulfonamide resistance, even with reduced antibiotic prescribing, can be attributed to this genetic linkage of resistance determinants on mobile elements nih.gov.

Beyond target modification and gene acquisition, some bacteria employ the degradation of sulfonamides as a resistance strategy researchgate.netnih.gov. This mechanism involves microbial enzymes that break down the sulfonamide compound, thereby reducing its effective concentration and mitigating its antimicrobial action researchgate.netnih.govnih.govasm.org. Studies have shown that sulfonamides can be efficiently degraded by biofilms, with degradation rates influenced by the concentration of the antibiotic researchgate.netnih.gov. For example, Microbacterium species have been identified that can degrade sulfamethoxazole (B1682508) and other sulfonamides through a process initiated by ipso-hydroxylation and subsequent fragmentation asm.org. The presence of specific degradation genes, such as sadA, is associated with the ability to degrade sulfonamides, and an increased copy number of these genes can enhance degradation performance nih.gov. This degradation can occur alongside or complement other resistance mechanisms, with in situ degradation potentially prevailing at higher antibiotic concentrations researchgate.netnih.gov.

Epidemiology and Surveillance of Sulfamerazine Resistance

The epidemiology of this compound resistance, as part of broader sulfonamide resistance, is a significant concern globally, impacting both human and animal health rupahealth.comresearchgate.netgao.gov. Surveillance programs are crucial for monitoring the prevalence and trends of antimicrobial resistance (AMR) gao.govresearchgate.net.

Studies have shown high prevalence rates of sulfonamide resistance in various bacterial isolates, particularly in Gram-negative bacteria from both animal and human populations worldwide researchgate.netfrontiersin.org. For example, in a study investigating Salmonella strains in Italy, isolates from humans displayed a high degree of resistance against a combination including this compound, with over 90% resistance researchgate.net. Despite national restrictions on sulfonamide prescribing, the frequency of resistance can remain high due to the genetic linkage of resistance genes on mobile elements nih.gov.

Integrated surveillance approaches, which collect data across human, animal, and environmental sectors, are essential for gaining a comprehensive epidemiological picture of AMR gao.govresearchgate.net. Such surveillance helps to understand the circulation of resistant strains and the mechanisms of their spread researchgate.net.

The following table summarizes some epidemiological findings related to sulfonamide resistance:

| Source | Observed Resistance | Key Findings | Reference |

| Human Salmonella isolates (Italy) | >90% resistance to sulfadiazine (B1682646)–this compound–sulfamethazine (B1682506) combination | High degree of resistance in human isolates researchgate.net. | researchgate.net |

| Escherichia coli (UK, 1991 vs. 1999) | 39.7% (1991) to 46.0% (1999) resistance to sulfamethoxazole | Resistance remained high despite significant decrease in prescribing; increase in sulII prevalence nih.gov. | nih.gov |

| Gram-negative bacteria (worldwide) | High prevalence rates | Resistance primarily through sul gene acquisition frontiersin.org. | frontiersin.org |

Strategies to Combat this compound Resistance

Combating this compound resistance, and sulfonamide resistance in general, requires a multi-faceted approach. Key strategies include:

Prudent Use of Antimicrobials: Responsible use of antibiotics in both human and veterinary medicine is crucial to minimize the selective pressure that drives resistance development patsnap.compatsnap.comresearchgate.net. This includes adhering to prescribed courses of treatment and avoiding unnecessary use patsnap.com.

Enhanced Surveillance and Monitoring: Robust surveillance programs, particularly integrated "One Health" approaches that monitor resistance across human, animal, and environmental sectors, are vital for tracking resistance trends and informing control strategies gao.govresearchgate.net.

Development of New Antimicrobial Agents: Ongoing research and development of novel antimicrobial agents are necessary to overcome existing resistance mechanisms rupahealth.combiorxiv.orgcapes.gov.br. This includes exploring new sulfonamide derivatives less prone to resistance capes.gov.brrcsb.org.

Targeting Resistance Mechanisms: Strategies could involve developing inhibitors that target the resistance mechanisms themselves, such as compounds that restore the sensitivity of modified DHPS enzymes or interfere with horizontal gene transfer biorxiv.orgcapes.gov.brrcsb.org.

Bioremediation and Environmental Management: Given the environmental persistence of sulfonamides and their resistance genes, bioremediation strategies using sulfonamide-degrading bacteria could help reduce the environmental reservoir of resistance researchgate.netnih.govnih.govuwo.ca. Understanding how nutrient availability influences degradation can maximize the potential of such bioremediation efforts uwo.ca.

Combination Therapies: this compound is sometimes used in synergistic combinations with other antimicrobials, such as trimethoprim (B1683648), to enhance efficacy and potentially overcome resistance mims.comdergipark.org.tr. Trimethoprim targets dihydrofolate reductase, another enzyme in the folate synthesis pathway acdb.plusresearchgate.net.

Combination Therapies and Synergistic Effects

The efficacy of this compound, like other sulfonamides, can be significantly enhanced when used in combination with other antimicrobial agents, particularly those that target different steps in the same metabolic pathway. This approach, known as combination therapy, aims to achieve synergistic effects, where the combined impact of the drugs is greater than the sum of their individual effects.

A well-established synergistic strategy involves combining sulfonamides with diaminopyrimidines, such as trimethoprim or pyrimethamine. Sulfonamides inhibit DHPS, an early enzyme in the bacterial folic acid synthesis pathway, while diaminopyrimidines inhibit dihydrofolate reductase (DHFR), a subsequent enzyme in the same pathway. This "sequential blockade" of two consecutive steps in the bacterial folate synthesis pathway results in a potent bactericidal effect, as opposed to the bacteriostatic action of sulfonamides alone. Furthermore, this dual-target approach has been shown to slow the development of bacterial resistance compared to monotherapy.

For instance, this compound has been identified as a component of "trisulfapyrimidines" (a combination that may include this compound, sulfamethazine, and sulfapyrazine). When combined with pyrimethamine, these agents demonstrate synergistic activity against Toxoplasma gondii tachyzoites. This highlights the potential for this compound to contribute to effective combination regimens, particularly in cases where synergistic effects are crucial for overcoming resistance or achieving broader antimicrobial coverage. Additionally, studies suggest that the therapeutic efficacy of Sulfamethoxazole can be increased when combined with this compound, indicating potential synergistic interactions even between different sulfonamide compounds.

Table 1: Examples of Synergistic Antimicrobial Combinations Involving Sulfonamides

| Sulfonamide Class Member | Partner Drug Class | Mechanism of Synergy | Effect on Resistance Development |

| This compound | Diaminopyrimidines (e.g., Pyrimethamine) | Sequential blockade of folic acid synthesis (DHPS + DHFR inhibition) | Slows resistance development |

| Sulfamethoxazole | Trimethoprim | Sequential blockade of folic acid synthesis (DHPS + DHFR inhibition) | Slower resistance development compared to monotherapy |

| Sulfamethoxazole | This compound | Enhanced therapeutic efficacy (specific mechanism requires further elucidation, but suggests additive or synergistic interaction) | Potential to improve overall efficacy and potentially impact resistance development |

Note: This table is designed for interactive display, allowing sorting by columns.

Development of Resistance Breakers and Novel Analogs

The persistent challenge of antimicrobial resistance necessitates continuous research into novel antimicrobial agents and strategies to restore the effectiveness of existing antibiotics. One such strategy involves the synthesis and evaluation of novel analogs of established compounds like this compound, aiming to overcome existing resistance mechanisms or enhance antimicrobial activity.

Research efforts have focused on chemically modifying the core structure of sulfonamides, including this compound, to create new compounds. For example, new Schiff base derivatives containing this compound have been synthesized and assessed for their antimicrobial properties. These derivatives represent an avenue for developing compounds with altered binding affinities or metabolic profiles that might circumvent bacterial resistance mechanisms such as altered DHPS enzymes or efflux pumps.

Studies have reported the synthesis of novel sulfonamide compounds derived from this compound (and sulfaguanidine) that exhibit promising antimicrobial activity. For instance, specific compounds, identified as 6d, 6e, 9a, 9d, and 9e in one study, demonstrated antimicrobial activity against a range of tested microorganisms. This included Gram-positive bacteria such as Bacillus cereus and Bacillus subtilis, as well as the Gram-negative bacterium Enterobacter aerogenes. These findings underscore the potential of structural modifications to this compound to yield new antimicrobial agents capable of addressing resistant bacterial strains.

Table 2: Antimicrobial Activity of Novel this compound Analogs (Example Findings)

| Analog Compound ID (Example) | Target Microorganism (Gram-Positive) | Target Microorganism (Gram-Negative) | Observed Activity | Reference |

| 6d | Bacillus cereus, B. subtilis | Enterobacter aerogenes | Antimicrobial Activity | |

| 6e | Bacillus cereus, B. subtilis | Enterobacter aerogenes | Antimicrobial Activity | |

| 9a | Bacillus cereus, B. subtilis | Enterobacter aerogenes | Antimicrobial Activity | |

| 9d | Bacillus cereus, B. subtilis | Enterobacter aerogenes | Antimicrobial Activity | |

| 9e | Bacillus cereus, B. subtilis | Enterobacter aerogenes | Antimicrobial Activity |

Note: This table is designed for interactive display, allowing sorting by columns.

Impact of Environmental this compound on Resistance Development

The widespread use of antibiotics, including this compound, in both human medicine and agriculture, has led to their pervasive presence in various environmental compartments. Antibiotic residues and their metabolites are frequently detected in wastewater effluents, livestock manure, and surface waters. This environmental contamination is a significant driver in the development and dissemination of antimicrobial resistance.

Sulfonamides, such as this compound and sulfamethazine, are commonly found in surface waters, with detected concentrations ranging from nanograms per liter (ng/L) to micrograms per liter (µg/L) in various studies. Even at sub-lethal concentrations, these environmental levels of antibiotics can exert selective pressure on microbial communities, promoting the emergence and proliferation of antibiotic-resistant bacteria and their associated resistance genes.

Wastewater treatment plants (WWTPs) are recognized as critical hotspots for the enrichment and dissemination of antibiotic resistance genes (ARGs) into the environment. Among the most frequently detected ARGs in WWTP effluents and environmental samples are the sul1 and sul2 genes, which specifically confer resistance to sulfonamides. The prevalence of these genes is directly linked to the extensive use and chemical stability of sulfonamide antibiotics.

Research indicates a positive correlation between the concentrations of sulfonamide antibiotics in environmental matrices and the abundance of corresponding resistance genes. For example, in urban rivers, sulfamethazine (a closely related sulfonamide) and other sulfonamides have shown significant positive correlations with water quality indicators and the presence of sul1 and sul3 resistance genes. The use of reclaimed wastewater for crop irrigation and the application of livestock manure on agricultural lands further contribute to the release of this compound and other antibiotics, along with their associated ARGs, into soil and water ecosystems. This continuous environmental exposure facilitates the transfer of resistance genes within microbial populations, posing a substantial threat to public health.

Table 3: Environmental Concentrations of Sulfonamides and Associated Resistance Genes

| Environmental Compartment | Antibiotic (Example) | Concentration Range (Example) | Associated Resistance Genes |

| Surface Water | This compound | 0.016 - 0.0935 µg/L | sul1, sul2, sul3 |

| Surface Water | Sulfamethoxazole | ~50 ng/L (median), up to 4-6 µg/L (peak) | sul1, sul2, sul3 |

| Wastewater Effluent | Sulfamethazine | 0.1 - 3 mg/L (in specific reactor studies) | sul1, sul2 |

| Soil | Sulfamethazine | Micrograms to grams per kilogram | sul1, sul2, sul3 |

Note: This table is designed for interactive display, allowing sorting by columns. Concentrations can vary significantly based on location, source, and time of sampling.

Advanced Analytical Methodologies for Sulfamerazine Quantification and Characterization

Spectrophotometric Methods for Determination of Sulfamerazine

Spectrophotometric methods offer a straightforward and cost-effective approach for the determination of this compound. These techniques often rely on the compound's intrinsic absorption properties or its ability to form colored derivatives through chemical reactions. This compound, like other sulfonamides, possesses chromophores that allow for detection in the ultraviolet-visible (UV-Vis) region. The UV-Vis spectrum of related sulfonamides, such as sulfamethazine (B1682506), often exhibits an absorption maximum around 268 nm sielc.comsielc.com.

Several colorimetric approaches have been developed for this compound quantification. One common strategy involves diazotization-coupling reactions. For instance, a method based on the diazotization of this compound followed by coupling with resorcinol (B1680541) in an alkaline medium yields an intense water-soluble yellow product with a maximum absorption at 422 nm researchgate.net. Another spectrophotometric method utilizes the diazotization of this compound and its coupling with 8-hydroxyquinoline (B1678124) in alkaline media, producing red-colored products that exhibit absorption maxima at 500 nm nih.gov. Similarly, a method employing 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) as a coupling reagent with potassium periodate (B1199274) as an oxidative agent in an alkaline medium results in an orange product with a maximum absorption at 489 nm researchgate.net.

Charge-transfer (CT) complex formation has also been explored for this compound determination. A method involving the interaction between this compound (as an electron donor) and picric acid (as a π-acceptor) in methanol (B129727) forms a yellow charge-transfer complex. This complex exhibits a maximum absorption at 410 nm jocpr.com.

Table 1: Spectrophotometric Methods for this compound Determination

| Method Type | Reagent/Mechanism | Absorption Maximum (λmax) | Color | Detection Range (µg/mL) | Reference |

| Diazotization-Coupling | Resorcinol in alkaline medium | 422 nm | Yellow | Not specified | researchgate.net |

| Diazotization-Coupling | 8-Hydroxyquinoline in alkaline media | 500 nm | Red | 0.1-7.0 | nih.gov |

| Diazotization-Coupling | 2,4-Dinitrophenylhydrazine + Potassium Periodate | 489 nm | Orange | 2.5-55 | researchgate.net |

| Charge-Transfer Complex | Picric acid in methanol | 410 nm | Yellow | 1-30 | jocpr.com |

Chromatographic Techniques

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, particularly in complex matrices where other compounds might interfere with direct spectrophotometric measurements.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the quantitative analysis of this compound, often coupled with UV or fluorescence detection researchgate.netnih.govmdpi.comnih.govresearchgate.net. HPLC offers high resolution and sensitivity, making it suitable for trace-level analysis.

For the simultaneous determination of multiple sulfonamides, including this compound, in natural animal casings, a method utilizing a ZOBAX Eclipse XDB-C8 column with gradient elution (acetonitrile/methanol/0.1% acetic acid) has been developed. This method showed good linearity (r = 0.9983–0.9996) in the concentration range of 0.02 to 1 µg/mL, with limits of quantitation (LOQ) between 1.5 and 2.2 µg/kg researchgate.net.

Another HPLC-fluorescence detection (FLD) method has been validated for the simultaneous determination of several sulfonamides, including this compound, in honey. This method involves acidic hydrolysis, liquid-liquid extraction, and solid-phase extraction (SPE) cleanup. It achieved limits of detection (LOD) of 1 or 2 ng/g and LOQ of 2 or 5 ng/g, with linearity (R²) higher than 0.997 over a dynamic range up to 100 ng/g nih.gov.

In the analysis of non-target feeds, an HPLC-FLD method with pre-column derivatization was developed for this compound and other sulfonamides. The separation was performed on a Zorbax Eclipse XDB C18 column using a gradient mobile phase system of acetic acid, methanol, and acetonitrile (B52724). Retention times for this compound were reported at approximately 16.077 minutes nih.gov. This method demonstrated satisfactory recoveries (79.3–114.0%) and limits of quantification (LOQ) ranging from 41.3 to 89.9 µg/kg, depending on the analyte nih.gov.

Table 2: HPLC Parameters and Performance for this compound Analysis

| Matrix | Column Type | Mobile Phase | Detection | Retention Time (min) | LOQ (µg/kg or ng/g) | Linearity (R²) | Reference |

| Animal Casings | ZOBAX Eclipse XDB-C8 | Acetonitrile/Methanol/0.1% Acetic Acid | Not specified | Not specified | 1.5-2.2 | 0.9983–0.9996 | researchgate.net |

| Honey | Not specified | Not specified | FLD | Not specified | 2 or 5 ng/g | >0.997 | nih.gov |

| Non-target Feed | Zorbax Eclipse XDB C18 | Acetic Acid/Methanol/Acetonitrile (gradient) | FLD | 16.077 | 41.3-89.9 | Not specified | nih.gov |

Capillary Electrophoresis-Mass Spectrometry (CE-MS and CE-MS/MS) for Multiresidue Determination

Capillary Electrophoresis coupled with Mass Spectrometry (CE-MS) and tandem Mass Spectrometry (CE-MS/MS) are powerful techniques for the multiresidue determination of sulfonamides, including this compound, in various complex samples such as meat and ground water nih.govresearchgate.net. These hyphenated techniques offer high resolution, short analysis times, and low reagent consumption, along with excellent sensitivity and selectivity provided by mass spectrometry detection researchgate.netgrupobiomaster.com.

CE-MS/MS methods have been developed for the simultaneous determination of ten sulfonamides, including this compound, and trimethoprim (B1683648) in animal edible tissues and superficial water nih.gov. These methods optimize electrospray conditions and utilize multiple reaction monitoring (MRM) mode for unambiguous identification, achieving limits of detection and quantification lower than the maximum residue limits for these compounds nih.gov.

For commercial veterinary formulations, a CE-MS/MS method has been developed for sulfonamide antibiotics. This method uses a polyvinyl alcohol (PVA)-coated capillary and a background electrolyte of 0.5 M acetic acid (pH 2.5). It demonstrates high separation performance, with separation times less than 6.0 minutes, and limits of detection below 2.7 µg/L for the analytes grupobiomaster.com.

Electrochemical and Voltammetric Methods

Electrochemical and voltammetric methods provide sensitive, rapid, and cost-effective alternatives for the determination of this compound and other sulfonamides researchgate.net. These techniques often involve the use of modified electrodes to enhance sensitivity and selectivity.

While specific studies on this compound using electrochemical methods were not extensively detailed in the search results, related sulfonamides like sulfamethazine have been successfully analyzed using these techniques. For example, the determination of sulfamethazine has been achieved using glassy carbon electrodes modified with graphene oxide decorated with Cu–Ag core–shell nanoparticles. Techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV) were employed, demonstrating good agreement with HPLC data rsc.org. Another study utilized a novel composite of Cu2Y2O5/g-C3N4 with multi-walled carbon nanotubes for the electrochemical detection of sulfamethazine, achieving a low limit of detection of 0.02 µM mdpi.commdpi.com. These examples highlight the potential of electrochemical methods for this compound analysis, leveraging enhanced electron transfer kinetics and catalytic effects provided by electrode modifications mdpi.com.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for understanding the thermal behavior, phase transitions, and solid-state properties of this compound grupobiomaster.comresearchgate.netoup.com. Simultaneous Thermal Analysis (STA), which combines TGA and DSC, provides comprehensive information on both mass changes and heat flow as a function of temperature netzsch.comparticletechlabs.com.

This compound is known to exhibit polymorphism, existing in at least two known polymorphs, I and II researchgate.net. DSC is extensively used to characterize these polymorphs by identifying their melting points and other thermal events associated with phase transitions researchgate.nettainstruments.com. Studies have shown that this compound polymorphs I and II are enantiotropes, meaning they can interconvert depending on temperature. The thermodynamic transition temperature between these polymorphs has been determined to lie between 51 and 54 °C, with polymorph II being stable at lower temperatures researchgate.net.

TGA, on the other hand, measures changes in the mass of a sample as a function of temperature or time, providing insights into thermal stability, decomposition behavior, and the presence of volatile components like solvents or moisture particletechlabs.comtainstruments.com. Combined DSC-TGA analysis allows for a detailed examination of decomposition behavior and apparent melting, offering deeper insights into pharmaceutical materials tainstruments.com.

Table 3: Thermal Properties of this compound Polymorphs

| Polymorph | Thermal Event | Temperature Range / Specific Temperature | Characteristics | Reference |

| I & II | Transition | 51-54 °C | Enantiotropic transition; Polymorph II stable at lower temperatures | researchgate.net |

| Not specified | Melting Point | 234 to 238 °C | General melting point of this compound | wikipedia.org |

X-Ray Diffraction (XRD) for Solid-State Characterization

X-Ray Diffraction (XRD), including Powder X-Ray Diffraction (PXRD) and Single-Crystal X-Ray Diffraction (SC-XRD), is an indispensable technique for the solid-state characterization of this compound. It provides detailed information about the crystalline structure, polymorphism, and purity of the compound nih.govgrupobiomaster.comoup.com.

PXRD is commonly used to identify different crystalline forms (polymorphs) of this compound and to confirm the bulk material's crystalline nature researchgate.net. For instance, PXRD has been utilized to characterize this compound polymorphs I and II, distinguishing their unique diffraction patterns researchgate.net. SC-XRD, when single crystals are available, provides definitive information on the atomic arrangement within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions iucr.orgnih.govacs.org.

Studies on related sulfonamides, such as sulfamethazine, demonstrate the utility of SC-XRD and PXRD in characterizing multicomponent crystals and salts. For example, the crystal structure of a sulfamethazine-piperidine salt was obtained by single-crystal X-ray diffraction, revealing its monoclinic space group and stoichiometry iucr.orgnih.govresearchgate.net. PXRD is then used to confirm that the single crystals are representative of the bulk material acs.org. These techniques are critical for pharmaceutical development, as different solid forms can exhibit varying physicochemical properties such as solubility, dissolution rate, and stability researchgate.net.

Environmental Fate and Ecotoxicology of Sulfamerazine

Ecotoxicological Effects on Non-Target Organisms

Impact on Algae, Crustaceans, and Fish

Sulfonamide antibiotics (SAs), including compounds like sulfamerazine, are widely detected in aquatic environments, ranging from nanogram per liter to microgram per liter concentrations nih.govresearchgate.netresearchgate.net. Their widespread use and environmental persistence contribute to an ecological risk nih.govresearchgate.netresearchgate.net.

Based on standard ecotoxicity bioassays, algae are consistently identified as the most susceptible aquatic organisms to selected sulfonamide antibiotics, followed by crustaceans and fish nih.govresearchgate.netresearchgate.netnih.govresearchgate.net. The reduction in algal populations, which form the base of aquatic food chains, can directly impact the balance of the entire aquatic ecosystem nih.gov. While specific ecotoxicity data for this compound on these organisms is limited in available literature, studies on related sulfonamides provide insights into potential impacts. For instance, another sulfonamide, sulfamethazine (B1682506), has been shown to have an EC50 of 0.248 mg/L for duckweed nih.gov. Furthermore, studies on zebrafish exposed to sulfamethazine (at concentrations ranging from 0.2 to 2000 μg/L) revealed toxic effects such as inhibited hatching, malformations (e.g., edema and spinal curvature), stimulated heartbeat, and reduced body length in embryos researchgate.net. Oxidative stress, indicated by increased superoxide (B77818) dismutase (SOD) activities and malondialdehyde (MDA) contents, was also observed in both zebrafish embryos and adults exposed to sulfamethazine researchgate.net.

Table 1: General Susceptibility of Aquatic Organisms to Sulfonamide Antibiotics

| Organism Group | Susceptibility to Sulfonamides (General) |

| Algae | Most Susceptible |

| Crustaceans | Moderately Susceptible |

| Fish | Least Susceptible |

Effects on Soil Microbial Communities and Nitrogen Transformations

Veterinary pharmaceuticals, including sulfonamides, frequently enter the terrestrial environment through the application of manure, potentially affecting soil biota researchgate.netresearchgate.netnih.govunl.edu. While direct studies on this compound's impact on soil microbial communities and nitrogen transformations are not detailed in the provided search results, the effects of related sulfonamides like sulfamethazine and sulfadiazine (B1682646) offer relevant insights.

Toxicity Assessment using Bioassays

Toxicity assessments using standard ecotoxicity bioassays consistently show that among aquatic organisms, algae are the most sensitive to sulfonamides, followed by crustaceans and fish nih.govresearchgate.netresearchgate.netnih.govresearchgate.net.

Bioassays have been instrumental in evaluating the ecotoxicological profiles of related sulfonamides. For example, studies on sulfamethazine have utilized freshwater invertebrates like Daphnia magna and Moina macrocopa. Daphnia magna exhibited greater sensitivity to sulfamethazine than Moina macrocopa, with chronic reproduction being identified as the most sensitive endpoint for both organisms researchgate.net. Furthermore, bioaccumulation studies using the freshwater sediment-dwelling oligochaete worm Lumbriculus variegatus revealed that sulfamethazine residues bioaccumulate in their tissues, with a log bioconcentration factor (BCF) greater than 2 observed at an aquatic exposure concentration of 0.05 mg/L iastate.edu. An inverse relationship between exposure concentration and BCF was also noted iastate.edu. Integrated toxic evaluations of sulfamethazine on zebrafish, covering embryo-larval and adult stages, demonstrated various toxic effects including developmental abnormalities and oxidative stress responses researchgate.net.

Environmental Risk Assessment

Sulfonamide antibiotics, including this compound, are widely present in aquatic environments due to their extensive use and environmental persistence, thereby posing an ecological risk nih.govresearchgate.netresearchgate.net. The improper use of antibiotics, particularly in practices such as fish farming, contributes to their accumulation in water bodies, where sulfonamides are frequently detected nih.gov.